molecular formula C10H13ClO B14698177 4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride CAS No. 22148-41-0

4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride

Katalognummer: B14698177
CAS-Nummer: 22148-41-0
Molekulargewicht: 184.66 g/mol
InChI-Schlüssel: SOAAMNUFLNDWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[2.2.2]octane framework with a carbonyl chloride group and a methyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and materials science .

Eigenschaften

CAS-Nummer

22148-41-0

Molekularformel

C10H13ClO

Molekulargewicht

184.66 g/mol

IUPAC-Name

4-methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-9-2-5-10(6-3-9,7-4-9)8(11)12/h2,5H,3-4,6-7H2,1H3

InChI-Schlüssel

SOAAMNUFLNDWCO-UHFFFAOYSA-N

Kanonische SMILES

CC12CCC(CC1)(C=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.